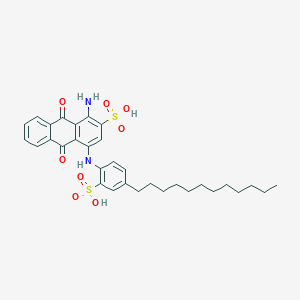
1-Amino-4-(4-dodecyl-2-sulfoanilino)-9,10-dioxoanthracene-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid Blue 138: is a water-soluble anionic dye, commonly used in the textile industry for dyeing protein fibers such as wool, silk, and nylon. It is characterized by its vibrant blue color and excellent color fastness properties. The chemical formula of Acid Blue 138 is C32H36N2Na2O8S2 , and it has a molecular weight of 686.75 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Acid Blue 138 is synthesized through a series of chemical reactions involving aromatic compounds. The synthesis typically involves the sulfonation of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods: : In industrial settings, the production of Acid Blue 138 involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process includes steps such as sulfonation, coupling, and purification to obtain the final dye product. The dye is then dried and ground into a fine powder for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions: : Acid Blue 138 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Acid Blue 138 can be reduced to its leuco form, which is colorless.
Substitution: The dye can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are used to reduce Acid Blue 138.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the dye.
Reduction: Leuco form of Acid Blue 138.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Acid Blue 138 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues and cells for microscopic examination.
Medicine: Investigated for its potential use in medical diagnostics and treatments.
Wirkmechanismus
The mechanism of action of Acid Blue 138 involves its interaction with the molecular targets in the substrate it is applied to. The dye molecules bind to the fibers through ionic and hydrogen bonding, resulting in a strong and stable coloration. The pathways involved include the formation of dye-fiber complexes, which enhance the dye’s affinity and fastness properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acid Blue 113
- Acid Blue 25
- Acid Blue 62
Comparison
- Acid Blue 138 vs. Acid Blue 113 : Both dyes are used in the textile industry, but Acid Blue 138 has better color fastness properties.
- Acid Blue 138 vs. Acid Blue 25 : Acid Blue 138 has a more vibrant blue color compared to Acid Blue 25.
- Acid Blue 138 vsAcid Blue 62 : Acid Blue 138 is more stable under various dyeing conditions compared to Acid Blue 62 .
Eigenschaften
Molekularformel |
C32H38N2O8S2 |
|---|---|
Molekulargewicht |
642.8 g/mol |
IUPAC-Name |
1-amino-4-(4-dodecyl-2-sulfoanilino)-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C32H38N2O8S2/c1-2-3-4-5-6-7-8-9-10-11-14-21-17-18-24(26(19-21)43(37,38)39)34-25-20-27(44(40,41)42)30(33)29-28(25)31(35)22-15-12-13-16-23(22)32(29)36/h12-13,15-20,34H,2-11,14,33H2,1H3,(H,37,38,39)(H,40,41,42) |
InChI-Schlüssel |
HCPHPBIMSCSUFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


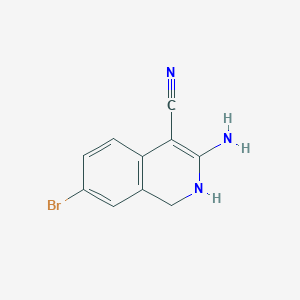
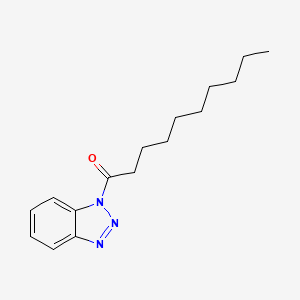

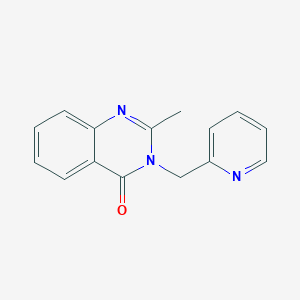
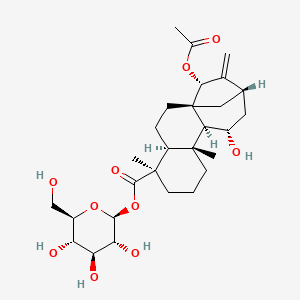
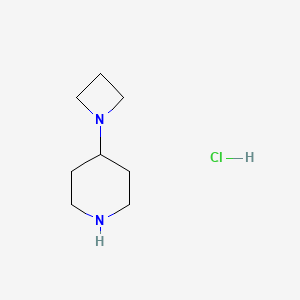

![Cyclohepta[b][1,4]diazepine](/img/structure/B14759132.png)

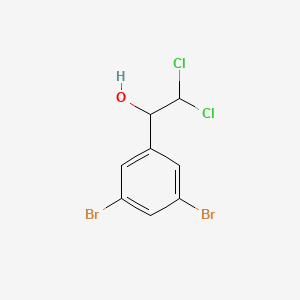

![Ethyl 6-(4-methylphenyl)sulfonyl-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxylate](/img/structure/B14759163.png)
![N-[4,5-dihydroxy-2-[4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14759166.png)

